One of the most prominent applications of (+)-Diisopropyl L-tartrate is in the Sharpless epoxidation reaction. This reaction allows for the stereoselective conversion of allylic alcohols into chiral epoxides. The DIPT-titanium(IV) isopropoxide complex acts as the catalyst, directing the formation of one epoxide enantiomer over the other with high selectivity []. This reaction is widely used in the synthesis of various natural products and pharmaceuticals [].
Beyond Sharpless epoxidation, (+)-Diisopropyl L-tartrate finds application in numerous other asymmetric reactions. These include:
(+)-Diisopropyl L-tartrate, commonly referred to as diisopropyl tartrate, is a chiral compound derived from tartaric acid. Its molecular formula is C₁₀H₁₈O₆, and it has a molecular weight of 234.25 g/mol. This compound exists as a colorless liquid and is characterized by its two chiral centers, which lead to three possible stereoisomers. The compound is notable for its hydrophobic properties and solubility in organic solvents, making it useful in various chemical applications .
Diisopropyl L-tartrate is widely utilized in asymmetric synthesis, particularly as a chiral ligand in reactions involving titanium compounds. One of its most significant applications is in the Sharpless epoxidation, where it facilitates the formation of epoxides from allylic alcohols through titanium isopropoxide complexes. The presence of diisopropyl L-tartrate enhances the enantioselectivity of these reactions, allowing for the preferential formation of one enantiomer over another .
Additionally, diisopropyl L-tartrate has been employed in the synthesis of various chiral intermediates, such as modified crotylboronates, which react with achiral aldehydes to produce enantioenriched products .
Research indicates that diisopropyl L-tartrate exhibits biological activity primarily through its role as a chiral auxiliary in synthetic pathways. While specific pharmacological effects have not been extensively documented, its use in synthesizing biologically active compounds suggests potential applications in pharmaceuticals and agrochemicals . The compound's chirality allows for the creation of enantiomerically pure substances, which are crucial in drug development due to varying biological activities between enantiomers.
Diisopropyl L-tartrate can be synthesized through several methods:
The primary applications of (+)-diisopropyl L-tartrate include:
Interaction studies involving diisopropyl L-tartrate focus on its role as a chiral ligand and its influence on reaction pathways. Research has shown that when combined with titanium isopropoxide, it forms stable complexes that significantly enhance enantioselectivity during epoxidation reactions. Furthermore, studies on modified crotylboronates reveal how diisopropyl L-tartrate impacts the stereochemical outcomes when reacting with various aldehydes .
Diisopropyl L-tartrate shares similarities with several other chiral compounds used in asymmetric synthesis. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Tartaric Acid | C₄H₆O₆ | Natural compound with two chiral centers |
(+)-Tartaric Acid | C₄H₆O₆ | Found in grapes; used as a chiral auxiliary |
(S,S)-Diethyl Tartrate | C₈H₁₈O₆ | Similar application but different steric bulk |
(R,R)-Tartaric Acid | C₄H₆O₆ | Different stereochemistry affecting reactivity |
Diisopropyl L-tartrate stands out due to its hydrophobic nature and effectiveness as a ligand in specific reactions like Sharpless epoxidation, which may not be as pronounced in similar compounds . Its unique properties facilitate a wide range of applications in organic synthesis and pharmaceutical development.
(+)-Diisopropyl L-tartrate exhibits specific thermal characteristics that define its physical behavior under various conditions. The compound presents as a clear colorless to pale yellow viscous liquid at ambient temperature [1] [2]. The boiling point demonstrates significant pressure dependence, with reported values of 152°C at 12 mmHg [1] and 275°C at atmospheric pressure [3] [4]. Additionally, alternative literature reports a boiling point range of 150-151°C at 11 mmHg [5].
The flash point of (+)-diisopropyl L-tartrate is established at 110°C (230°F) [5] [6], indicating its moderate flammability characteristics. The compound possesses a density of 1.114 g/mL at 25°C [1] [7], with some sources reporting values of 1.12 g/mL [3] and 1.117 g/mL [5]. The refractive index ranges from 1.4380-1.4420 at 20°C [2] to 1.44 [3] and 1.468 [8], indicating slight variation depending on measurement conditions and purity.
Regarding solubility characteristics, (+)-diisopropyl L-tartrate demonstrates limited aqueous solubility but shows moderate solubility in organic solvents. The compound is slightly soluble in chloroform and methanol [1]. The predicted pKa value is 11.70 ± 0.20 [1], suggesting weak acidic properties under physiological conditions.
The compound exhibits hygroscopic properties [1] [9], indicating its tendency to absorb moisture from the surrounding atmosphere. This characteristic necessitates careful storage considerations, with recommended storage conditions including cool, dry environments with temperatures below 15°C [3] [4].
Property | Value | Reference |
---|---|---|
Boiling Point (12 mmHg) | 152°C | [1] |
Boiling Point (1 atm) | 275°C | [3] |
Flash Point | 110°C | [5] |
Density (25°C) | 1.114 g/mL | [1] |
Refractive Index (20°C) | 1.4380-1.4420 | [2] |
pKa (predicted) | 11.70 ± 0.20 | [1] |
Solubility in CHCl₃ | Slightly soluble | [1] |
Solubility in MeOH | Slightly soluble | [1] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for (+)-diisopropyl L-tartrate. The compound's ¹H and ¹³C nuclear magnetic resonance spectra have been documented in various spectral databases [10] [11]. The molecular structure confirmation through nuclear magnetic resonance analysis is routinely employed for quality control purposes, with commercial suppliers specifying nuclear magnetic resonance conformity to structure as a standard specification [3] [4].
Infrared spectroscopy reveals characteristic absorption patterns corresponding to the functional groups present in (+)-diisopropyl L-tartrate. The compound exhibits typical carbonyl stretching frequencies associated with ester functional groups, as well as hydroxyl group absorptions characteristic of the tartrate backbone [11] [12]. Fourier-transform infrared, attenuated total reflectance infrared, near infrared, and vapor phase infrared spectra have been cataloged for comprehensive structural analysis [11].
Vibrational circular dichroism spectroscopy has been extensively employed to investigate the conformational behavior of dialkyl tartrates, including diisopropyl tartrate [13]. Research demonstrates that vibrational circular dichroism spectra are highly sensitive to solvent effects and molecular conformation. In carbon tetrachloride solvent, the trans-COOR conformer with intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen attached to the same chiral carbon predominates [13].
The spectroscopic investigation reveals that (+)-diisopropyl L-tartrate exhibits solvent-dependent conformational behavior. In dimethyl sulfoxide, the compound favors intermolecular hydrogen bonding with solvent molecules, requiring both trans-COOR and trans-H clusters to adequately describe the experimental vibrational absorption and vibrational circular dichroism data [13]. Density functional theory calculations support these experimental observations, providing theoretical validation for the preferred conformational states under different solvent conditions.
Raman spectroscopy complements the infrared analysis, with Fourier-transform Raman spectra recorded using neodymium:yttrium aluminum garnet laser sources [14]. The comprehensive spectroscopic characterization enables precise structural determination and conformational analysis of the compound in various environments.
The crystallographic analysis of dialkyl tartrates, including structural analogs of (+)-diisopropyl L-tartrate, has provided insights into solid-state molecular arrangements and conformational preferences. Related tartrate diesters, such as dimethyl tartrate, have been subjected to single crystal X-ray diffraction analysis, revealing preferred conformational states in the crystalline phase [15].
The conformational behavior of (+)-diisopropyl L-tartrate is characterized by the presence of two chiral carbon atoms, resulting in multiple stereoisomeric variants [16]. The compound adopts specific conformational arrangements influenced by intramolecular hydrogen bonding patterns and steric interactions between the isopropyl ester groups and the tartrate backbone.
Computational studies utilizing density functional theory methods have been employed to investigate the conformational landscape of dialkyl tartrates [13] [15]. These calculations reveal that the trans-COOR conformer represents the energetically favored structure both in vacuum and in non-polar solvents. The conformational preference is attributed to stabilizing intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms on the same chiral center.
The optical activity of (+)-diisopropyl L-tartrate, with a specific rotation of +17.25° (neat) [1] [17], reflects its chiral nature and absolute configuration. The optical purity typically exceeds 99% enantiomeric excess [3] [4], indicating high stereochemical integrity maintained during synthesis and purification processes.
Molecular modeling studies have explored the binding interactions of diisopropyl tartrate derivatives with various molecular partners. Host-guest complexation studies demonstrate specific binding affinities and conformational preferences when the compound interacts with cyclodextrin molecules or other chiral selectors [18]. These investigations reveal that the conformational flexibility of the isopropyl ester groups influences binding selectivity and complex stability.
(+)-Diisopropyl L-tartrate demonstrates chemical stability under appropriate storage and handling conditions. The compound is classified as stable under recommended storage conditions [19] [6], with no evidence of hazardous polymerization or spontaneous decomposition under normal circumstances.
The hygroscopic nature of the compound [1] [9] represents a primary stability concern, as moisture absorption can lead to hydrolysis of the ester linkages under extended exposure to humid conditions. Recommended storage conditions include maintenance in cool, dry environments with temperatures below 15°C and protection from moisture [3] [4].
Chemical stability assessments indicate that (+)-diisopropyl L-tartrate is incompatible with strong oxidizing agents, acids, bases, and reducing agents [9]. Exposure to these reactive species may lead to decomposition or unwanted side reactions. The compound should be stored in sealed containers to prevent exposure to atmospheric moisture and reactive vapors.
Under thermal stress conditions, (+)-diisopropyl L-tartrate may undergo decomposition to produce carbon monoxide and carbon dioxide as primary decomposition products [6] [9]. The flash point of 110°C establishes the lower temperature limit for potential ignition, requiring appropriate fire safety precautions during handling and storage.
Hydrolytic stability represents a critical parameter for the compound's utility in various applications. The ester functional groups are susceptible to hydrolysis under acidic or basic conditions, particularly in the presence of water or protic solvents. The predicted pKa value of 11.70 suggests that the compound will remain predominantly in its neutral form under physiological pH conditions [1].
Photostability studies indicate that (+)-diisopropyl L-tartrate should be protected from direct sunlight and ultraviolet radiation to prevent potential photodegradation reactions. Storage in amber glass containers or opaque packaging materials helps maintain chemical integrity during long-term storage.
The compound exhibits no special reactivity under normal conditions [6], making it suitable for routine laboratory handling and synthetic applications. However, standard laboratory safety protocols should be observed, including the use of appropriate personal protective equipment and adequate ventilation systems.
Oxidative stability assessments demonstrate that (+)-diisopropyl L-tartrate maintains its chemical integrity when protected from strong oxidizing conditions. The presence of hydroxyl functional groups may render the compound susceptible to oxidation under extreme conditions, potentially leading to formation of corresponding ketone or aldehyde derivatives.
Stability Parameter | Condition | Observation | Reference |
---|---|---|---|
Thermal Stability | Normal conditions | Stable | [19] |
Chemical Stability | Dry storage | Stable | [6] |
Hygroscopic Behavior | Humid atmosphere | Moisture absorption | [9] |
Incompatibilities | Strong oxidizers | Reactive | [9] |
Decomposition Products | Thermal stress | CO, CO₂ | [6] |
pH Stability | Neutral conditions | Stable | [1] |